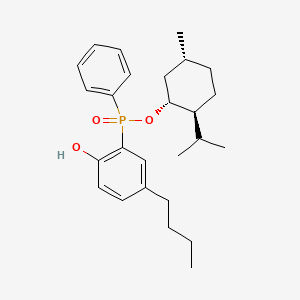
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate is a complex organic compound with a unique structure that combines cyclohexyl, phenyl, and phosphinate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving isopropyl and methyl substituents.
Introduction of the phosphinate group: This step involves the reaction of a suitable phosphine oxide with the cyclohexyl intermediate.
Attachment of the phenyl and butyl groups: These groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinate group to phosphine or phosphine oxide.
Substitution: The phenyl and butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can act as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The phosphinate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. The cyclohexyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphate
- (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphonate
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H37O3P |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
4-butyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol |
InChI |
InChI=1S/C26H37O3P/c1-5-6-10-21-14-16-24(27)26(18-21)30(28,22-11-8-7-9-12-22)29-25-17-20(4)13-15-23(25)19(2)3/h7-9,11-12,14,16,18-20,23,25,27H,5-6,10,13,15,17H2,1-4H3/t20-,23+,25-,30?/m1/s1 |
Clave InChI |
DUHDJKFJJITQAM-ABPLDSNZSA-N |
SMILES isomérico |
CCCCC1=CC(=C(C=C1)O)P(=O)(C2=CC=CC=C2)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |
SMILES canónico |
CCCCC1=CC(=C(C=C1)O)P(=O)(C2=CC=CC=C2)OC3CC(CCC3C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















